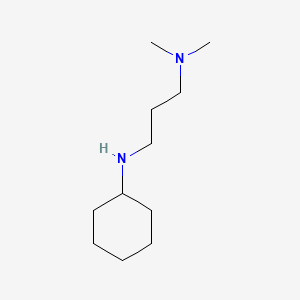

![molecular formula C30H32Cl3NO B6614438 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine CAS No. 204133-10-8](/img/structure/B6614438.png)

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

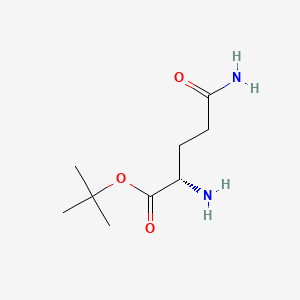

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine is a useful research compound. Its molecular formula is C30H32Cl3NO and its molecular weight is 528.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Discovery Platform

ChEMBL, which includes CHEMBL422330, is a manually curated, high-quality, large-scale, open, FAIR and Global Core Biodata Resource of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

Bioactivity Database

ChEMBL is a large-scale bioactivity database for drug discovery. It contains bioactivity measurements for more than 1 million compounds and 5200 protein targets .

Transesterification Catalyst

2-(dibutylamino)ethanol, an element of CHEMBL422330, has been tested as both a solvent and recoverable base catalyst for the transesterification of soybean oil . This novel approach allows for the extraction of the solvent from the product FAMEs (Fatty Acid Methyl Esters) using carbonated water .

Fuel Additives

Di-n-butylaminoethanol, another component of CHEMBL422330, is useful in fuel additives . It is an oil-soluble alkanolamine that can enhance the performance of fuels .

Neutralizing Agent in Coatings

Di-n-butylaminoethanol is also used as a neutralizing agent in thermally cured coatings . It helps to balance the pH and improve the stability of the coatings .

Raw Material for Fiber Synthesis

2-(dibutylamino)ethanol is used as a raw material for fiber synthesis . It plays a crucial role in the production of synthetic fibers .

Lubricating Oils

This compound is also used in the formulation of lubricating oils . It helps to reduce friction and wear in mechanical systems .

Emulsifier Raw Material

Lastly, 2-(dibutylamino)ethanol is used as a raw material for emulsifiers . Emulsifiers are substances that help mix two immiscible liquids, such as oil and water .

Mécanisme D'action

Target of Action

Lumefantrine primarily targets the erythrocytic stages of Plasmodium falciparum , a parasite responsible for malaria . It is also known to target Ferriprotoporphyrin IX , a small molecule .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin, and it inhibits nucleic acid and protein synthesis .

Biochemical Pathways

Lumefantrine is thought to inhibit the formation of β-hematin, a crucial step in the heme detoxification pathway within the Plasmodium parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death.

Pharmacokinetics

Lumefantrine exhibits a slower onset of action and a much longer half-life compared to artemether, its partner drug in combination therapy . The oral bioavailability of lumefantrine is low and inconsistent, ranging between 4.97% and 11.98% . This is due to its low water solubility, which limits its therapeutic potential .

Result of Action

The result of lumefantrine’s action is the clearance of Plasmodium falciparum from the bloodstream, effectively treating acute uncomplicated malaria . It is particularly effective against strains of P. falciparum that have developed resistance to other antimalarial drugs .

Action Environment

The efficacy of lumefantrine can be influenced by various environmental factors. For instance, its absorption is improved when taken with fatty meals due to its lipophilic nature . Furthermore, lumefantrine is used in areas where malaria is resistant to other treatments, demonstrating its effectiveness in a challenging therapeutic environment .

Propriétés

IUPAC Name |

2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]](/img/structure/B6614355.png)

![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)

![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)

![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)

![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)